molecular formula C8H10BrNO2S B13323547 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B13323547
M. Wt: 264.14 g/mol
InChI Key: HGMBKFVSNMIVOI-UHFFFAOYSA-N
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Description

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid (CAS 1782443-12-2) is a valuable brominated thiazole derivative designed for research and development applications. With a molecular formula of C8H10BrNO2S and a molecular weight of 264.14 g/mol, this compound serves as a versatile heterocyclic building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The structure features a carboxylic acid functional group, which allows for further derivatization through amidation or esterification reactions, and a bromine atom that is amenable to cross-coupling reactions, enabling significant molecular diversification . This makes it a critical intermediate for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery programs. As a reference, similar bromo-thiazole carboxylic acids are noted to require careful handling, with recommendations to store under an inert atmosphere and at cool temperatures (2-8°C) to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to synthesize novel compounds, such as amides, as evidenced by the related compound 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxamide (CID 118105000) . For safety, please refer to the associated Material Safety Data Sheet (MSDS) for proper handling, as related thiazole compounds may cause skin and eye irritation .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

5-bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C8H10BrNO2S/c1-8(2,3)4-5(9)13-6(10-4)7(11)12/h1-3H3,(H,11,12)

InChI Key

HGMBKFVSNMIVOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Yield Optimization Tips
1 Hantzsch thiazole synthesis 2-bromo-3-tert-butyl-1-phenylpropan-1-one, thiourea, 65–90°C Use excess α-bromo ketone to drive cyclization.
2 Bromination Br₂, FeBr₃, 0–25°C Monitor reaction to avoid di-bromination.
3 Oxidation HNO₃/H₂SO₄, 50–120°C, pH 1.5–2.5 Slow acid addition prevents decomposition.

Alternative Pathways

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki) could introduce bromine or tert-butyl groups post-ring formation, though steric challenges with tert-butyl may limit efficacy.
  • Functional Group Interconversion : Conversion of 2-cyanothiazole to carboxylic acid via hydrolysis (e.g., HCl/H₂O reflux).

Challenges and Considerations

  • Steric Hindrance : The tert-butyl group complicates electrophilic substitution; precise temperature control is critical during bromination.
  • Acid Sensitivity : The carboxylic acid group necessitates mild pH adjustments during isolation.
  • Purification : Column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

  • Suzuki-Miyaura Cross-Coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O (3:1) at 100°C for 24 hours yields biaryl derivatives. This method achieved 80% yield in synthesizing analogs for pharmaceutical applications .

ReactantsConditionsCatalyst/ReagentsYield
Arylboronic acid derivativesDME/H₂O, 100°C, 24h, N₂ atmospherePd(PPh₃)₄, K₂CO₃80%

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in amide and ester formation:

  • Amide Synthesis : Activation with oxalyl chloride in DCM/DMF forms the acyl chloride intermediate, which reacts with amines (e.g., 2-amino-6-fluoropyridine) to produce thiazole-2-carboxamides. Typical yields range from 43–80% .

SubstrateReagents/ConditionsProductYield
2-Amino-6-fluoropyridineOxalyl chloride, DCM, DIPEA, rt4-Bromo-N-(6-fluoropyridin-2-yl)thiazole-2-carboxamide43%

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution, particularly at electron-rich positions:

  • Bromination : While direct bromination of the parent thiazole is less common, analogous compounds (e.g., 4-tert-butyl-1,3-thiazole) react with bromine in acetic acid or chloroform to introduce additional bromine atoms.

Decarboxylation Reactions

Under acidic or thermal conditions, the carboxylic acid group may decarboxylate to form 5-bromo-4-tert-butylthiazole. This reaction is critical for generating intermediates in agrochemical synthesis .

Coordination Chemistry

The thiazole nitrogen and carboxylic oxygen can act as ligands in metal complexes. For example, coordination with palladium in catalytic systems enhances cross-coupling efficiency .

Reaction Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DME) improve nucleophilic substitution yields .

  • Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts in cross-coupling reactions .

Scientific Research Applications

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring with bromine, tert-butyl, and carboxylic acid groups at specific positions. It has a molecular weight of 264.14 g/mol and a unique structure that combines aromatic and aliphatic properties. This compound is explored in chemistry and biology for synthesizing complex molecules and for its potential medicinal properties.

Scientific Research Applications

This compound has diverse applications across various fields, serving as a versatile intermediate in organic synthesis and pharmaceutical formulations. Studies on its interactions with biological systems are ongoing, with preliminary findings suggesting that it may interact with specific enzymes or receptors, leading to various biological effects. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Common reagents involved in these reactions include bromine for bromination, caesium carbonate as a base, and triethylamine with DMAP as catalysts. The synthesis of this compound typically involves multi-step reactions, often requiring solvents like chloroform or acetonitrile and may involve catalysts such as triethylamine and DMAP. Industrial methods may optimize these processes for large-scale production using continuous flow reactors.

Biology

Research indicates potential antimicrobial and anticancer properties of this compound. It has been investigated for its ability to interact with various biological targets, possibly influencing enzyme activity or receptor interactions. The exact mechanisms of action are still under investigation but suggest a promising avenue for drug development.

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection . Analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most activity, with a median anti-PTZ effective dose (ED . Compounds 4b 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and 5 (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester demonstrated strong anticonvulsant action in both models .

Anticancer Activity

Various thiazole derivatives exhibit anticancer potential . Compound 20 was shown to be the most active for human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to the presence of a benzofuran ring . Thiazoles analogue 21 exhibited promising anticancer potential as well as cell line selectivity . Compounds 35a and 35b revealed the most promising anticancer activity likely due to the presence of a thiazolin-4-one ring system .

Enzyme Inhibition

Thiazole derivatives can act as enzyme inhibitors . Compound 36 was the most potent CA-III inhibitor, and the SAR study revealed that the presence of a free amino group at the 2- position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were the essential requirements for anti-CA-III activity .

Mechanism of Action

The mechanism of action of 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET)

  • Substituents : 5-(2-hydroxyethyl), 4-methyl, 2-carboxylic acid.
  • Key Properties: Central to microbial vitamin B1 biosynthesis; phosphorylated form (cHET-P) is a substrate for bacterial thiamin monophosphate synthase . Marine picoeukaryotes and E. coli utilize picomolar concentrations of cHET, highlighting its bioavailability and ecological significance .
  • Comparison: Unlike the bromo-tert-butyl derivative, cHET’s hydroxyethyl group enhances hydrophilicity, favoring biological uptake.

4-Phenyl-1,3-thiazole-2-carboxylic Acid

  • Substituents : 4-phenyl, 2-carboxylic acid.
  • Key Properties :
    • Aromatic phenyl group enhances π-π stacking interactions, making it suitable for drug candidates targeting hydrophobic binding pockets .

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid

  • Substituents : 2-bromo, 4-methyl, 5-carboxylic acid.
  • Key Properties :
    • Bromine at position 2 alters electronic distribution, directing electrophilic substitution to position 5 .
  • Comparison :
    • The positional isomerism (bromine at 2 vs. 5) significantly impacts reactivity. Bromine at position 5 in the target compound may favor nucleophilic aromatic substitution at position 2 due to electron-withdrawing effects .

4-Bromo-1,3-thiazole-2-carboxylic Acid

  • Substituents : 4-bromo, 2-carboxylic acid.
  • Key Properties :
    • Molecular weight: 208.03 g/mol; density: 2.1 g/cm³; high thermal stability (boiling point: 372.5°C) .

5-(tert-Butyl)-1,3-oxazole-4-carboxylic Acid

  • Substituents : 5-tert-butyl, 4-carboxylic acid (oxazole core).
  • Key Properties :
    • Used in regioselective bromination and Suzuki-Miyaura coupling reactions; oxazole’s oxygen atom increases electronegativity compared to thiazole .
  • Comparison :
    • Replacing sulfur with oxygen alters electronic properties, reducing aromatic thioamide interactions but improving metabolic stability in some drug candidates .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound 5-Br, 4-t-Bu, 2-COOH 232.59* Cross-coupling reactions, drug building block
5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET) 5-(CH2CH2OH), 4-Me, 2-COOH N/A Vitamin B1 biosynthesis, microbial growth
4-Phenyl-1,3-thiazole-2-carboxylic acid 4-Ph, 2-COOH N/A Drug design (hydrophobic interactions)
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid 2-Br, 4-Me, 5-COOH N/A Electrophilic substitution reactions
4-Bromo-1,3-thiazole-2-carboxylic acid 4-Br, 2-COOH 208.03 High thermal stability, organic synthesis
5-(tert-Butyl)-1,3-oxazole-4-carboxylic acid 5-t-Bu, 4-COOH (oxazole) N/A Regioselective bromination, coupling

*Molecular weight inferred from amine derivative in ; exact value for carboxylic acid requires verification.

Key Research Findings

Reactivity : Bromine at position 5 in thiazoles facilitates cross-coupling reactions, as seen in Suzuki-Miyaura applications for 5-(tert-butyl)oxazole derivatives .

Biological Activity : cHET’s hydroxyethyl group supports microbial growth at low concentrations, whereas the tert-butyl group in the target compound may reduce bioavailability but enhance drug half-life .

Thermal Stability : 4-Bromo-1,3-thiazole-2-carboxylic acid’s high boiling point (372.5°C) suggests superior thermal resilience compared to tert-butyl analogues, which may degrade under extreme conditions .

Biological Activity

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a bromine atom at the 5-position, a tert-butyl group at the 4-position, and a carboxylic acid group at the 2-position. Its molecular formula is C8H10BrNO2SC_8H_{10}BrNO_2S with a molecular weight of 264.14 g/mol. The unique structural attributes contribute to its biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, possibly through mechanisms that involve interference with bacterial cell wall synthesis or enzyme inhibition.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary findings suggest it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma). The results indicated:

  • IC50 Values :
    • A431: 25±325\pm 3 µM
    • U251: 30±430\pm 4 µM

These values suggest that the compound exhibits promising anticancer activity comparable to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The thiazole moiety is critical for its activity, as it facilitates binding to target proteins involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Several studies have explored the SAR of thiazole derivatives, indicating that substituents on the thiazole ring significantly influence biological activity. For instance:

  • Bromine Substitution : Enhances antimicrobial potency.
  • Tert-butyl Group : Improves lipophilicity, aiding cellular uptake.

The presence of electron-donating groups at specific positions has also been linked to increased cytotoxicity against cancer cells .

Q & A

Q. What precautions are critical for handling brominated thiazoles?

  • Guidelines : Use PPE (nitrile gloves, goggles) and work in a fume hood. The compound may release HBr under thermal decomposition (>150°C); neutralize with 5% NaHCO₃ . Store at -20°C under nitrogen to prevent oxidation .

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